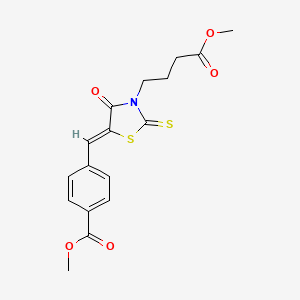

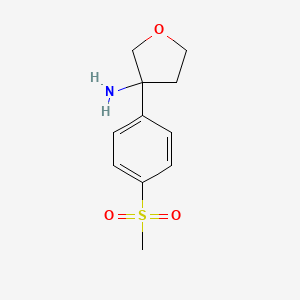

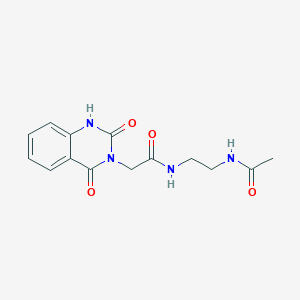

![molecular formula C18H17N3O4 B2584076 Ethyl 5-(3-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396765-69-7](/img/structure/B2584076.png)

Ethyl 5-(3-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

カタログ番号 B2584076

CAS番号:

1396765-69-7

分子量: 339.351

InChIキー: QPMUUVCHEWBDKO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyridine derivatives are a class of compounds that have attracted wide pharmaceutical interest due to their beneficial properties as antimetabolites in purine biochemical reactions . They are known to exhibit a broad range of biological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3,-triazole moiety has been reported . The synthesis involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis

The molecular structure of similar compounds, such as Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate, has been reported . The molecular formula is C11H12N2O3 and the molecular weight is 220.22500 .Chemical Reactions Analysis

The chemical reactions of similar compounds involve regio-controlled Sonogashira-type coupling with a wide range of terminal alkynes . This is followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .科学的研究の応用

Synthesis Techniques and Reactivity

- The synthesis of condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones, has been facilitated by ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates through Pd-catalyzed cross-coupling reactions. These compounds serve as precursors for further chemical reactions, demonstrating their utility in organic synthesis (Eglė Arbačiauskienė et al., 2011).

Cytotoxic Activity

- Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized from derivatives similar to Ethyl 5-(3-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate and investigated for their cytotoxic activity against human cancer cell lines, including colon HCT116, lung A549, breast MCF-7, and liver HepG2. This research highlights the potential therapeutic applications of these compounds (Ashraf S. Hassan et al., 2015).

Chemical Transformations and Novel Compounds Synthesis

- Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a compound with structural similarities, has been utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, showcasing the versatility of pyrazole derivatives in synthesizing a wide range of novel chemical entities (P. S. Lebedˈ et al., 2012).

Fluorescent Compounds

- A cascade reaction involving ethyl pyrazole-5-carboxylate with α, β-unsaturated ester has led to the development of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, exhibiting strong fluorescence in solutions. This underscores the potential of such compounds in developing new fluorescent materials or probes (Pei Yan et al., 2018).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 5-[(3-methoxybenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-3-25-18(23)15-11-19-21-8-7-13(10-16(15)21)20-17(22)12-5-4-6-14(9-12)24-2/h4-11H,3H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMUUVCHEWBDKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]-(9CI)](/img/structure/B2583993.png)

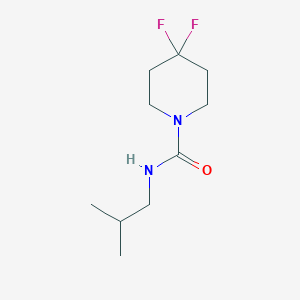

![4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B2583994.png)

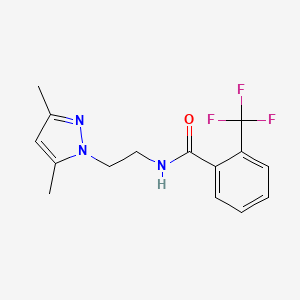

![1-(2,5-dimethylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2583996.png)

![2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2584001.png)

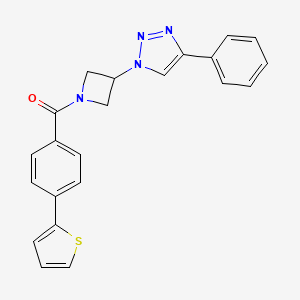

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2584009.png)